3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based tertiary amine derivative featuring a benzyl ester group at the 1-position of the pyrrolidine ring. The benzyl ester moiety is a common protective group in organic synthesis, often used to enhance solubility or stability during synthetic processes .
Properties
IUPAC Name |
benzyl 3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)19(10-11-21)12-17-8-9-20(13-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17,21H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWAEPWNDFWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 54981-19-0)
- Structure : Differs by a chloro-acetyl-cyclopropylamine substituent instead of hydroxyethyl-isopropylamine.
- The cyclopropyl ring may improve metabolic stability compared to the linear hydroxyethyl chain in the target compound .
- Applications : Likely used as an intermediate in alkylating agents or protease inhibitors, though specific biological data are unavailable .
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1)
- Structure: Features a methylamino-chloroacetyl group at the 2-position.
- The chloroacetyl moiety may confer cytotoxicity, as seen in similar protease inhibitors .
4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic Acid Benzyl Esters
- Structure : Contains a phenethylpropylcarbamoyl group at the 2-position and variable 4-position substituents.
- Biological Activity : Demonstrated antimalarial activity (IC50: 86.2–106.5 µM) against Plasmodium falciparum cysteine proteases, comparable to artemisinin .
- Comparison : The target compound’s hydroxyethyl-isopropylamine group may reduce steric hindrance compared to bulkier phenethylcarbamoyl substituents, possibly improving binding kinetics in enzyme inhibition .
Enzyme Inhibition Profiles
- Cysteine Protease Inhibitors: Pyrrolidine-1-carboxylic acid benzyl esters with carbamoyl or phosphinoyl groups (e.g., 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl] derivatives) exhibit ACE2 inhibition (Ki: 0.0003 µM) .
- Target Compound: While lacking phosphinoyl groups, its hydroxyethyl-isopropylamine substituent could interact with catalytic zinc ions in metalloproteases, though this remains speculative without direct data .
Physicochemical Properties
<sup></sup>Estimated using fragment-based methods.
<sup>*</sup>Based on substituent polarity and molecular weight.
Key Research Findings
Synthetic Versatility : Benzyl esters are frequently employed as intermediates in the synthesis of bioactive molecules, such as sulfonamide derivatives (e.g., N-methyl-N-pyrrolidin-3-yl-methanesulfonamide) .
Structural Limitations : Compounds with bulky substituents (e.g., naphthylmethyl) exhibit poor solubility, whereas hydroxyethyl groups in the target compound may mitigate this issue .
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